N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide
CAS No.: 923679-79-2
Cat. No.: VC7073355
Molecular Formula: C26H22ClNO6
Molecular Weight: 479.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923679-79-2 |
|---|---|
| Molecular Formula | C26H22ClNO6 |
| Molecular Weight | 479.91 |
| IUPAC Name | N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C26H22ClNO6/c1-14-19-13-18(28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3)9-10-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15/h5-13H,1-4H3,(H,28,30) |
| Standard InChI Key | ZVHPTRANPZRTBD-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis and Preparation
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide would typically involve multiple steps, starting from readily available precursors. A common approach might include:
-
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of the Chlorobenzoyl Group: Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
-
Attachment of the Trimethoxybenzamide Moiety: Coupling with 3,4,5-trimethoxybenzoyl chloride in the presence of a base.
Potential Applications and Biological Activities
While specific biological activity data for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide is not readily available, compounds with similar structures have shown potential in various fields:
-
Antimicrobial and Antifungal Properties: Benzofuran derivatives are often investigated for their antimicrobial activities.
-
Therapeutic Effects: These compounds may be explored for their potential in developing new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar compounds, such as N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide and N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide, have been studied for their biological activities and chemical properties. These compounds differ primarily in the substitution pattern of the benzamide moiety, which affects their interactions with molecular targets.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide | C24H18ClNO4 | 419.9 g/mol | Not specified |
| N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide | C25H20ClNO5 | 449.9 g/mol | 923677-17-2 |
| N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide | C27H24ClNO6 | 503.93 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume